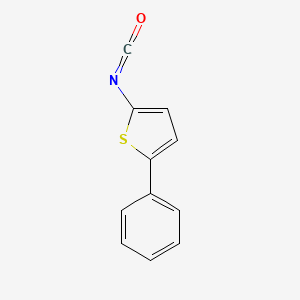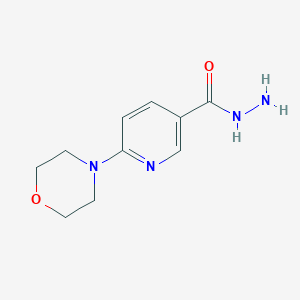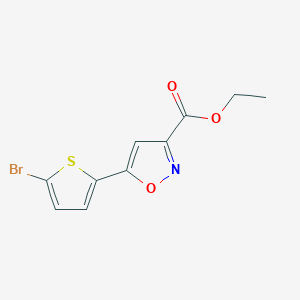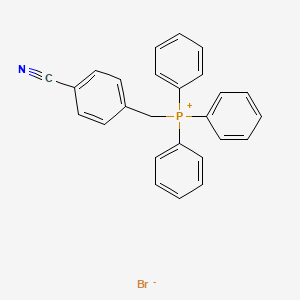
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Overview
Description
“(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone” is a chemical compound . It is also known as a product for proteomics research .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2O . Its molecular weight is 218.3 .Physical And Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 218.3 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
The compound (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone and its derivatives have been synthesized and characterized in various studies. These compounds are typically characterized using techniques like UV, IR, NMR, and mass spectrometry. The studies focus on structural optimization and theoretical vibrational spectra using density functional theory calculations. For example, Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies of related compounds to understand their antibacterial activity (Shahana & Yardily, 2020).
Applications in Drug Synthesis
This compound and its analogs are used as intermediates in synthesizing various drugs. For example, Wang et al. (2017) synthesized a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease using a derivative of this compound (Wang et al., 2017).
Optical and Nonlinear Optical Properties
Studies have also explored the optical and nonlinear optical properties of derivatives of this compound. For instance, the work on the tuning of electronic and nonlinear optical properties of related compounds shows potential for applications in opto-electronic devices (Science Letters, 2021).
Antimicrobial and Antitumor Activities
Research has also been conducted on the antimicrobial and antitumor activities of compounds derived from this compound. For example, studies on substituted methanones have shown significant in vitro antibacterial and antifungal activities (Reddy & Reddy, 2016). Additionally, research on aminobenzophenones, a class of compounds derived from this compound, has shown high antiinflammatory activity and potential as p38 MAP kinase inhibitors (Ottosen et al., 2003).
Safety and Hazards
properties
IUPAC Name |
(4-aminophenyl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPEPBLFYRMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388033 | |
| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436095-31-7 | |
| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)




